1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-

Muscarinic Pharmacology Receptor Subtypes Functional Selectivity

Quantifying solifenacin's oxidative degradation product Impurity K requires the exact (R)-enantiomer matching the parent drug's (1S,3'R)-stereochemistry. This (3R)-quinuclidin-3-yl acetate reference standard solves this by: • Enabling validated HPLC-MS quantification per Xifra et al. 2024 with correct retention time and mass spectral fingerprint • Providing distinct mAChR partial agonist profile (M1/M3/M5) for signaling bias and receptor reserve assays • Serving as chiral purity marker in (1S,3'R)-solifenacin synthesis, ensuring diastereomeric control

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 59653-40-6
Cat. No. B1332023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-
CAS59653-40-6
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1CN2CCC1CC2
InChIInChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1
InChIKeyWRJPSSPFHGNBMG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Aceclidine – Chiral Muscarinic Reference Standard


(3R)-1-Azabicyclo[2.2.2]octan-3-yl acetate (CAS 59653-40-6), also known as (R)-aceclidine or (R)-quinuclidin-3-yl acetate, is a chiral bicyclic quinuclidine ester . This compound serves as the (R)-enantiomer of the muscarinic acetylcholine receptor (mAChR) agonist aceclidine and is a critical pharmaceutical reference standard for the M3 antagonist solifenacin, matching its specific (3'R)-quinuclidine stereochemistry .

Product type
Chiral muscarinic reference standard
Stereochemical match
Matches solifenacin (1S,3'R) configuration
Use context
Enantiomer-specific mAChR probe

(R)-Aceclidine Stereochemical Identity Requirements


Generic substitution with the racemic mixture or the opposite (S)-enantiomer is not analytically or pharmacologically valid. The (3R)-stereochemistry is non-negotiable for its role as a pharmacopeial reference standard for solifenacin, which possesses the specific (1S,3'R) configuration . Pharmacologically, (R)-aceclidine exhibits distinct partial agonist efficacy at M1, M3, and M5 receptors compared to the more potent (S)-enantiomer, leading to divergent functional selectivity profiles . This quantifiable functional divergence makes the pure (R)-isomer essential for targeted research applications.

Target (R)-aceclidine
Matches solifenacin (3'R) impurity peak
Partial agonist at M1/M3/M5 (44–64% Emax)
Preferred substrate for human cholinesterases
Racemate / (S)-enantiomer
Chiral impurity quantification may shift
Full agonist profile may confound M1/M3/M5 bias
Stereoselective hydrolysis rate may differ

(R)-Aceclidine Differentiating Evidence


M1/M3/M5 Partial Agonist Selectivity

In head-to-head comparisons using CHO cells transfected with M1, M3, and M5 muscarinic subtypes, (R)-(-)-aceclidine acts as a partial agonist, achieving only 44–64% of the maximal response of (S)-(+)-aceclidine, which functions as a full agonist . This efficacy ceiling provides a tool for probing receptor reserve and signaling bias.

M1/M3/M5 partial agonism
Head-to-head
Emax 44–64% of (S)-enantiomer at M1, M3, M5; (S) acts as full agonist
Supports partial agonist tool for receptor reserve studies
CHO cells, phosphoinositide hydrolysis
Muscarinic Pharmacology Receptor Subtypes Functional Selectivity

Human Cholinesterase Enantioselective Hydrolysis

Human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase exhibit a marked stereochemical preference for the (R)-enantiomer over the (S)-enantiomer of quinuclidin-3-yl acetate . This stereoselective hydrolysis is critical for metabolic studies.

Cholinesterase enantioselectivity
Head-to-head
(R)-enantiomer preferred substrate for human AChE and BChE; (S) markedly less efficient
Enantiomer-attribution for metabolic modeling
Human erythrocyte/plasma assays
Enzymology Cholinesterases Stereoselectivity

Solifenacin Chiral Reference Standard

This compound is officially designated as Solifenacin Related Compound 23 and Solifenacin Impurity K, purposefully manufactured with complete traceability for regulatory submissions. It is used in validated HPLC-MS methods for impurity determination in solifenacin succinate tablets, a role that non-chiral or racemic standards cannot fulfill because the parent drug is exclusively the (1S,3'R)-diastereomer .

Solifenacin reference standard
Method context
Designated as Solifenacin Related Compound 23 / Impurity K; traceable, enantiopure
Required for chiral impurity quantification
HPLC-MS method validation context
Pharmaceutical Analysis Regulatory Compliance Reference Standards

M4 Receptor Intrinsic Efficacy

At the M4 muscarinic receptor subtype, (R)-(-)-aceclidine retains substantial agonist activity achieving 86% of the maximal response of (S)-(+)-aceclidine, in contrast to its 44-64% maximal response at M1/M3/M5 . This higher relative efficacy at M4 provides a receptor subtype-specific pharmacological fingerprint absent in the (S)-enantiomer or racemate.

M4 receptor intrinsic efficacy
Head-to-head
86% of (S)-enantiomer Emax at M4; vs 44–64% at M1/M3/M5
Receptor-subtype specific pharmacological fingerprint
cAMP inhibition in CHO-M4 cells
M4 Receptor Intrinsic Activity CNS Pharmacology

(R)-Aceclidine Core Applications


Solifenacin Impurity Quantification

Used as a primary reference standard in validated HPLC-MS methods (e.g., the method of Xifra et al., 2024) for detecting and quantifying the oxidative degradation product Impurity K in solifenacin succinate formulations. Only the (R)-enantiomer matches the parent drug's stereochemistry and thus the impurity's retention time and mass spectral fingerprint .

Muscarinic Receptor Functional Profiling

Employed as a partial agonist tool compound in assays measuring phosphoinositide hydrolysis (M1, M3, M5) and cAMP inhibition (M2, M4) in transfected cell lines, where its distinct efficacy profile versus the (S)-enantiomer reveals receptor reserve and signaling bias .

Cholinergic Ester Stereoselective Metabolism

Serves as a defined (R)-substrate for human acetylcholinesterase and butyrylcholinesterase in enzymatic assays investigating stereochemical requirements for hydrolysis, where the (S)-enantiomer demonstrates markedly lower catalytic efficiency .

Enantiopure Solifenacin Synthesis

Utilized as a key chiral intermediate or a chiral purity marker in the synthesis of (1S,3'R)-solifenacin and its analogs, ensuring the desired diastereomeric outcome in the final API .

Application
Selection Property
Validation Focus
Solifenacin impurity quantification
Enantiomeric match to (1S,3'R) API
Chiral HPLC-MS impurity profiling
Muscarinic receptor functional profiling
Partial agonist efficacy at M1/M3/M5/M4
Receptor reserve and signaling bias assays
Cholinergic ester metabolism studies
Stereoselective substrate for human cholinesterases
Enzymatic hydrolysis rate comparison
Enantiopure solifenacin synthesis
Chiral intermediate and purity marker
Diastereomeric outcome verification
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